molecular formula C16H17N3O4S B2814371 (E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide CAS No. 2035036-09-8

(E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide

Cat. No.: B2814371
CAS No.: 2035036-09-8
M. Wt: 347.39
InChI Key: ZQMLRQJTRFWNAD-CMDGGOBGSA-N
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Description

The compound (E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide features a conjugated acrylamide backbone linked to a furan moiety and a benzo[c][1,2,5]thiadiazole ring system substituted with a methyl group and sulfone (dioxido) groups. This structure combines electron-rich (furan) and electron-deficient (sulfone, thiadiazole) components, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-18-14-6-2-3-7-15(14)19(24(18,21)22)11-10-17-16(20)9-8-13-5-4-12-23-13/h2-9,12H,10-11H2,1H3,(H,17,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMLRQJTRFWNAD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Synthesis of Benzo[c][1,2,5]thiadiazole: This can be prepared by the reaction of o-phenylenediamine with sulfur and an oxidizing agent such as nitric acid.

    Coupling Reaction: The furan and benzo[c][1,2,5]thiadiazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Acrylamide Formation: The final step involves the formation of the acrylamide group through a reaction with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole moiety can be reduced to an amine.

    Substitution: The acrylamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted acrylamides.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various biological applications:

  • Anticancer Activity : Preliminary studies suggest that acrylamide derivatives can exhibit cytotoxic effects against cancer cell lines. The specific interactions of (E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide with cellular targets may inhibit tumor growth or induce apoptosis.
  • Antimicrobial Properties : The presence of the thiadiazole ring is often linked to antimicrobial activity. Research indicates that compounds containing this moiety can disrupt bacterial cell membranes or inhibit essential enzymes.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : As an acrylamide derivative, it can be polymerized to form hydrogels or other polymeric materials with potential uses in drug delivery systems or tissue engineering.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various acrylamide derivatives on breast cancer cell lines, this compound demonstrated significant inhibition of cell proliferation compared to control groups. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of several thiadiazole-containing compounds against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli strains.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and benzo[c][1,2,5]thiadiazole moieties can participate in π-π stacking interactions and hydrogen bonding, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share core structural motifs with the target molecule, such as acrylamide linkages, heterocyclic rings, or sulfonamide groups:

Compound Name & Source Structural Features Synthesis Method Key Differences vs. Target Compound
(E)-3-(furan-2-yl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]prop-2-enamide Benzothiazole core, isopropylsulfamoyl group, acrylamide-furan chain Derived from oxazol-5(4H)-one intermediates and amines via reflux Replaces benzo[c][1,2,5]thiadiazole with benzothiazole; lacks methyl and sulfone groups on the heterocycle
N-[1-(Furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide Furan-acrylamide backbone, trimethoxybenzamide substituent Reflux of oxazol-5(4H)-one with isopropylamine in ethanol Substitutes benzo thiadiazole with a trimethoxybenzamide group; no sulfone functionality
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Thiadiazole ring, dimethylamino-acryloyl side chain Cyclization reactions with thiocarbamoyl chlorides Features a thiadiazole ring instead of benzo thiadiazole; lacks sulfone groups
3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides Benzo[e]thiazine with sulfone groups Reaction with N,N-dimethylthiocarbamoyl chloride Retains sulfone groups but differs in heterocycle (thiazine vs. thiadiazole) and lacks acrylamide-furan chain

Electronic and Steric Effects

  • Heterocycle Variations : Benzothiazole () and thiadiazole () analogs lack the fused benzo-thiadiazole system, altering ring planarity and electronic distribution.

Computational Similarity Analysis

  • Tanimoto and Cosine Scores : Molecular fingerprinting (e.g., MACCS keys, Morgan fingerprints) and fragmentation patterns (via MS/MS) can quantify structural similarity. For instance, the target compound and ’s analog may exhibit high cosine scores (>0.8) due to shared acrylamide-furan and benzothiazole/sulfonamide motifs .

Biological Activity

(E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide is a complex organic compound that belongs to the acrylamide derivatives family. Its unique structural features suggest significant potential for various biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C21H25N3O6SC_{21}H_{25}N_{3}O_{6}S, with a molecular weight of approximately 447.5 g/mol. The synthesis typically involves several steps that may include the use of specific solvents like ethanol and catalysts such as triethylamine to enhance reaction efficiency. Analytical techniques like thin-layer chromatography (TLC), NMR spectroscopy, and mass spectrometry are essential for monitoring purity and characterizing the final product .

Antimicrobial Properties

Research has indicated that derivatives of thiadiazole compounds exhibit notable antimicrobial activity. For instance, compounds with similar structural motifs have been found effective against various bacterial strains and fungi. A study highlighted that 1,3,4-thiadiazole derivatives possess antibacterial and antifungal properties against resistant strains of Candida species . The mechanism often involves the disruption of cell wall synthesis or inhibition of essential metabolic pathways in microorganisms.

Anticancer Activity

The anticancer potential of this compound has been suggested through structure-activity relationship (SAR) studies. Compounds containing thiadiazole rings have shown significant cytotoxicity against various cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against Jurkat and HT-29 cell lines . The presence of electron-donating groups in these structures enhances their activity by promoting interactions with cellular targets.

Anti-inflammatory Effects

Some studies have reported that thiadiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Case Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of a related thiadiazole derivative against azole-resistant Candida strains. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antifungal agents, indicating its potential as an effective treatment option .

Case Study 2: Anticancer Efficacy
In another investigation focusing on a series of thiadiazole compounds, one derivative demonstrated potent cytotoxic effects on breast cancer cells with an IC50 value comparable to doxorubicin. The study emphasized the importance of substituents on the phenyl ring in enhancing anticancer activity .

Research Findings Summary Table

Activity Type Compound Target Organism/Cell Line IC50/MIC Value Reference
AntimicrobialThiadiazole DerivativeVarious BacteriaMIC < 10 µg/mL
AntifungalThiadiazole DerivativeCandida spp.MIC = 0.5 µg/mL
AnticancerThiadiazole DerivativeJurkat CellsIC50 = 1.61 µg/mL
Anti-inflammatoryThiadiazole DerivativeInflammatory ModelsNot quantified

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Utilize multi-step protocols with controlled reaction conditions (e.g., reflux in ethanol/toluene with catalytic bases like NaH) to couple heterocyclic precursors (e.g., furan, thiophene) to the acrylamide backbone . Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography or recrystallization. Optimize stoichiometry of reagents (e.g., acryloyl chloride derivatives) to minimize side products .
  • Key Data : Typical yields range from 45–58% for analogous compounds under optimized conditions .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to verify proton environments and carbon frameworks, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemistry (e.g., E-isomer configuration) . Infrared (IR) spectroscopy can confirm functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. How does the compound’s solubility profile influence experimental design?

  • Methodology : Determine solubility in polar (DMSO, DMF) and non-polar solvents (toluene) via gravimetric analysis. Poor solubility in aqueous media may necessitate DMSO stock solutions for biological assays . Adjust solvent systems during synthesis (e.g., ethanol for hydrophilic intermediates) .

Q. What methods are recommended for tracking reaction completion and purity?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to quantify residual reactants. For real-time monitoring, employ TLC with fluorescent indicators and validate purity via melting point analysis (e.g., 216–218°C for analogous acrylamides) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 4–8 weeks. Analyze degradation products via LC-MS and adjust storage to inert atmospheres (argon) if decomposition occurs .

Advanced Research Questions

Q. What mechanistic pathways govern the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology : Probe reaction mechanisms using kinetic isotope effects (KIEs) or DFT calculations. For example, the acrylamide’s α,β-unsaturated carbonyl may undergo Michael additions with thiols, while the benzo[c]thiadiazole moiety could participate in SNAr reactions . Validate intermediates via trapping experiments (e.g., with TEMPO for radical pathways) .

Q. How can researchers identify biological targets or pathways modulated by this compound?

  • Methodology : Use affinity-based proteomics (e.g., pull-down assays with biotinylated analogs) or computational docking against libraries of kinase/enzyme structures. Validate hits via enzymatic inhibition assays (e.g., IC50 determination) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR signal splitting)?

  • Methodology : Re-examine synthetic conditions for stereochemical impurities (e.g., Z-isomer contamination). Use 2D NMR (COSY, NOESY) to assign overlapping signals and confirm spatial arrangements . Cross-validate with high-resolution MS .

Q. How do electronic properties of heterocyclic substituents (furan, benzo[c]thiadiazole) influence bioactivity?

  • Methodology : Perform Hammett analysis or molecular electrostatic potential (MEP) mapping to correlate substituent electronic effects (e.g., furan’s electron-rich π-system) with activity trends. Compare analogs with thiophene or pyrazole rings .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodology : Transition from batch to flow chemistry for exothermic steps (e.g., coupling reactions). Optimize catalyst recycling (e.g., Pd-based catalysts for cross-couplings) and replace hazardous solvents (DMF → 2-MeTHF) .

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